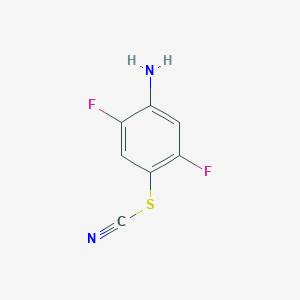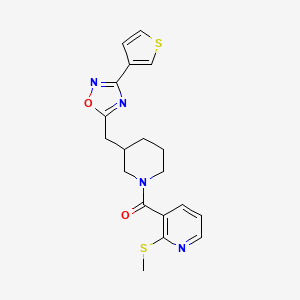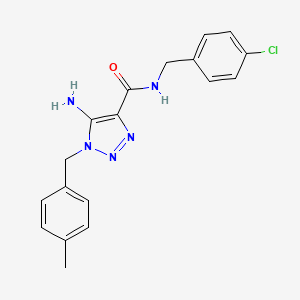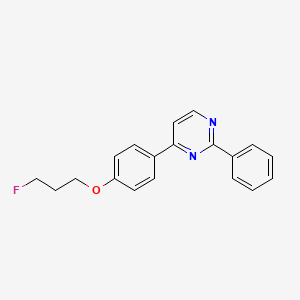
2,5-Difluoro-4-thiocyanatoaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
DTA can be synthesized through several methods. One of the commonly used methods is the reaction of 2,5-difluoroaniline with thiophosgene followed by reaction with ammonia or an amine to form the thiocyanate. The product is then purified and recrystallized to obtain DTA.Molecular Structure Analysis
The molecular formula of 2,5-Difluoro-4-thiocyanatoaniline is C7H4F2N2S . The molecular weight is 186.18 g/mol .Chemical Reactions Analysis
The reaction of 2,5-difluoroaniline with thiophosgene followed by reaction with ammonia or an amine results in the formation of the thiocyanate.Physical And Chemical Properties Analysis
DTA has a melting point range of 181-184°C, a boiling point of 381.2°C, and a flashpoint of 184°C. DTA is stable in air but decomposes when exposed to light.科学的研究の応用
Synthetic Chemistry and Methodology Development
Chemoselective Synthesis of Thiazoles : A study reports a synthetic protocol for the preparation of thiazoles using aromatic amines and sodium thiocyanate, introducing functionalities akin to those in 2,5-Difluoro-4-thiocyanatoaniline. These compounds are explored for their potential in drug discovery programs, underscoring the utility of thiocyanate and difluoro groups in synthesizing biologically relevant molecules (Colella et al., 2018).
Fluorescence Properties of Dicyanoanilines : Research on the photophysical properties of dicyanoanilines, which share the cyano group with the thiocyanato moiety, reveals how modifications in the aniline structure impact fluorescence. This knowledge is essential for designing fluorescent probes and materials (Oshima et al., 2006).
Fluorium-Initiated Cyanation of Thioethers : A method for converting thioethers to thiocyanates highlights the relevance of thiocyanate functionalities in synthetic chemistry. Such methodologies could be applicable to synthesizing compounds with structures related to 2,5-Difluoro-4-thiocyanatoaniline, demonstrating the importance of functional group interconversion (Chen et al., 2019).
Materials Science and Polymer Chemistry
Electron Accepting Properties in Conjugated Polymers : The synthesis of novel acceptors for conjugated polymers, incorporating cyano and difluoro groups, showcases the utility of these functionalities in altering electronic properties of materials. Such research indicates the potential of 2,5-Difluoro-4-thiocyanatoaniline in materials science applications (Casey et al., 2015).
Synthesis of Difluorinated Pseudopeptides : Utilizing chiral α,α-difluoro-β-amino acids in the Ugi reaction to synthesize difluorinated pseudopeptides illustrates the significance of difluoro functionalities in medicinal chemistry and peptide synthesis. This research underscores the potential of incorporating difluoro groups into bioactive molecules (Gouge et al., 2004).
Safety and Hazards
DTA is classified as having acute toxicity, oral (Category 4), H302 . It is harmful if swallowed . It can cause skin irritation, eye irritation, and respiratory problems. The compound should not be ingested, and adequate protection should be used when handling DTA. Safety measures and guidelines should be followed when conducting experiments with DTA.
特性
IUPAC Name |
(4-amino-2,5-difluorophenyl) thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2S/c8-4-2-7(12-3-10)5(9)1-6(4)11/h1-2H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXFODCKUSJSHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)SC#N)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylprop-2-en-1-one](/img/structure/B2636729.png)
![N-(tert-butyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B2636730.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2636732.png)
methanone](/img/structure/B2636733.png)



![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclopentylacetamide](/img/structure/B2636740.png)



